molecular formula C10H16N5O12P3 B039818 2'-Deoxyadenosine 5'-triphosphate CAS No. 111907-01-8

2'-Deoxyadenosine 5'-triphosphate

Cat. No.: B039818
CAS No.: 111907-01-8
M. Wt: 491.18 g/mol
InChI Key: SUYVUBYJARFZHO-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dATP, also known as deoxy-ATP or dATP CPD, belongs to the class of organic compounds known as purine 2'-deoxyribonucleoside triphosphates. These are purine nucleotides with triphosphate group linked to the ribose moiety lacking a hydroxyl group at position 2. dATP is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, dATP is primarily located in the mitochondria, nucleus and cytoplasm. dATP exists in all eukaryotes, ranging from yeast to humans. In humans, dATP is involved in the azathioprine action pathway, the purine metabolism pathway, the thioguanine action pathway, and the mercaptopurine action pathway. dATP is also involved in several metabolic disorders, some of which include the mitochondrial dna depletion syndrome pathway, the xanthinuria type I pathway, xanthine dehydrogenase deficiency (xanthinuria), and myoadenylate deaminase deficiency. dATP is a potentially toxic compound.
DATP is a purine 2'-deoxyribonucleoside 5'-triphosphate having adenine as the nucleobase. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a purine 2'-deoxyribonucleoside 5'-triphosphate and a 2'-deoxyadenosine 5'-phosphate. It is a conjugate acid of a dATP(3-).

Properties

IUPAC Name

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYVUBYJARFZHO-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10895848
Record name 2'-Deoxyadenosine triphosphate
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Molecular Weight

491.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxyadenosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001532
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CAS No.

1927-31-7, 67460-17-7
Record name dATP
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Record name 2'-Deoxyadenosine triphosphate
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Record name 2'-Deoxyformycin-5'-triphosphate
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Record name dATP
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Record name 2'-Deoxyadenosine triphosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-deoxyadenosine 5'-(tetrahydrogen triphosphate)
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Record name 2'-DEOXYADENOSINE TRIPHOSPHATE
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Record name Deoxyadenosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001532
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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